O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine
Overview
Description
O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine is a chemical compound with the molecular formula C7H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine.
Functional Group Introduction:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso compounds, while reduction can produce primary amines.
Scientific Research Applications
O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This dual functionality makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)pyridine: Lacks the hydroxylamine group, making it less reactive in certain biochemical applications.
5-(trifluoromethyl)pyridin-2-ylamine: Contains an amine group instead of hydroxylamine, leading to different reactivity and biological activity.
2-(trifluoromethyl)pyridin-4-ylhydroxylamine: Similar structure but with the hydroxylamine group at a different position, affecting its chemical properties.
Uniqueness
O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine is unique due to the specific positioning of the trifluoromethyl and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research applications.
Properties
IUPAC Name |
O-[[5-(trifluoromethyl)pyridin-2-yl]methyl]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-2-6(4-13-11)12-3-5/h1-3H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUYEIFBTWUWQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.